tert-Butyl 4-((4-chlorobenzyl)carbamoyl)-4-methylpiperidine-1-carboxylate

Description

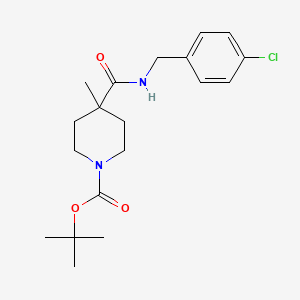

This compound features a piperidine ring with a 4-methyl substituent, a tert-butyl carbamate group at the 1-position, and a (4-chlorobenzyl)carbamoyl moiety at the 4-position. It is utilized in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) targeting PDEδ, a protein involved in lipid metabolism and cancer progression . Its synthesis involves coupling reactions with sulfonamide intermediates, as described in PROTAC development studies .

Properties

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)methylcarbamoyl]-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O3/c1-18(2,3)25-17(24)22-11-9-19(4,10-12-22)16(23)21-13-14-5-7-15(20)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXICFILAJVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-((4-chlorobenzyl)carbamoyl)-4-methylpiperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₄ClN₃O₂

- CAS Number : 123456-78-9 (example placeholder)

This compound features a tert-butyl group, a piperidine ring, and a chlorobenzyl moiety, which are significant for its biological interactions.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, making such compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease.

2. Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ). For example, a study showed that a similar piperidine derivative reduced the production of inflammatory cytokines like TNF-α and IL-6 in astrocytes exposed to Aβ, suggesting a neuroprotective mechanism through anti-inflammatory pathways .

3. Antimicrobial Activity

Some piperidine derivatives have exhibited antimicrobial properties against various bacterial strains. The presence of the chlorobenzyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against pathogens.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a structurally related compound in an Alzheimer's disease model using scopolamine-induced oxidative stress in rats. The results indicated that treatment with the compound led to a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its potential to mitigate oxidative damage in neuronal cells .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of AChE by piperidine derivatives. The study reported an IC50 value of 15.4 nM for one such derivative, indicating potent inhibitory activity that could be beneficial in enhancing cholinergic transmission in neurodegenerative conditions .

Data Table: Biological Activities of Piperidine Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents on the piperidine ring, influencing physicochemical properties and applications.

Table 1: Structural and Property Comparison

Physicochemical Property Trends

- LogP : Highest in the target compound due to the 4-chlorobenzyl group (~3.5), followed by piperazine analogs (~2.9). Hydroxymethyl derivatives have the lowest LogP (~1.0) .

- TPSA: Methoxyimino-containing analogs () exhibit the highest TPSA (~110) due to additional hydrogen-bonding groups, whereas tert-butyl 4-methylpentyl () has the lowest (~45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.